molecular formula C9H18O B8653869 2,2,5,5-tetramethylcyclopentan-1-ol

2,2,5,5-tetramethylcyclopentan-1-ol

Cat. No. B8653869
M. Wt: 142.24 g/mol
InChI Key: FMQQHUIBLYKXFA-UHFFFAOYSA-N
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Patent
US04847390

Procedure details

54.9 g of 2,2,5,5-tetramethylcyclopentanone was dissolved in a solvent mixture of 95 ml of methanol and 95 ml of water, and 24.0 g of sodium borohydride was added thereto. The mixture was stirred at 70° C. for 15 hours. The reaction solution was concentrated under reduced pressure, and 100 ml of water was added thereto. The mixture was twice extracted with 100 ml of chloroform, and the organic layers were combined and washed with 100 ml of an aqueous saturated sodium chloride solution. Then, the solution was concentrated under reduced pressure. The liquid residue was distilled under reduced pressure, whereby 43.25 g of 2,2,5,5-tetramethylcyclopentanol was obtained as a colorless oily substance (b.p. 40° C./3 mmHg).
Quantity
54.9 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
95 mL
Type
solvent
Reaction Step One
Name
Quantity
95 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:10])[CH2:6][CH2:5][C:4]([CH3:8])([CH3:7])[C:3]1=[O:9].[BH4-].[Na+]>CO.O>[CH3:1][C:2]1([CH3:10])[CH2:6][CH2:5][C:4]([CH3:8])([CH3:7])[CH:3]1[OH:9] |f:1.2|

Inputs

Step One
Name
Quantity
54.9 g
Type
reactant
Smiles
CC1(C(C(CC1)(C)C)=O)C
Name
Quantity
24 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
95 mL
Type
solvent
Smiles
CO
Name
Quantity
95 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 70° C. for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated under reduced pressure, and 100 ml of water
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
The mixture was twice extracted with 100 ml of chloroform
WASH
Type
WASH
Details
washed with 100 ml of an aqueous saturated sodium chloride solution
CONCENTRATION
Type
CONCENTRATION
Details
Then, the solution was concentrated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The liquid residue was distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
CC1(C(C(CC1)(C)C)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 43.25 g
YIELD: CALCULATEDPERCENTYIELD 77.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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